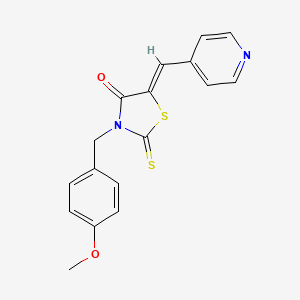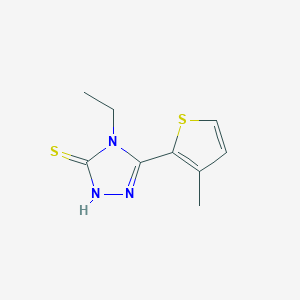
3-(4-methoxybenzyl)-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Vue d'ensemble
Description
Synthesis Analysis
Thiazolidinone derivatives, including compounds similar to the one , are synthesized through various methods, often involving the condensation of different chemical precursors. For instance, compounds related to the target molecule have been prepared by refluxing specific aldehydes with thioglycolic acid and anhydrous zinc chloride in the presence of ethanol, demonstrating the utility of these methods in generating complex thiazolidinone structures (Patel, Shah, Trivedi, & Vyas, 2010).
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives is characterized by X-ray diffraction and spectroscopic methods, revealing crucial details about their geometry and atomic arrangements. These analyses have shown that compounds within this class can exhibit non-planar structures, with significant dihedral angles contributing to their molecular stability and potential biological activities (Yahiaoui et al., 2019).
Chemical Reactions and Properties
Thiazolidinones undergo various chemical reactions, including cycloadditions and nucleophilic attacks, leading to a wide range of products. These reactions are influenced by the functional groups present and the conditions under which they are carried out, demonstrating the compound's versatility and reactivity (Omar, Youssef, & Kandeel, 2000).
Applications De Recherche Scientifique
Reactions and Synthesis
The reactivity of 5-aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with nitrile oxides has been explored to afford compounds with potential for further chemical transformations. These reactions provide a route to synthesize a variety of compounds, showcasing the versatility of thiazolidinone derivatives in organic synthesis (Kandeel & Youssef, 2001).
Supramolecular Chemistry
Supramolecular structures of thiazolidin-4-ones demonstrate a broad range of hydrogen-bonding patterns, contributing to our understanding of crystal engineering and molecular self-assembly. The study reveals how these compounds form dimers, chains, and sheets, significantly influenced by their substituents (Delgado et al., 2005).
Antimicrobial Activity
Thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial properties, with certain compounds showing promising activity against bacterial and fungal strains. This suggests potential applications of these compounds in developing new antimicrobial agents (Desai et al., 2022).
Anticancer Activity
The synthesis of Co(II) complexes of thiazolidinone derivatives and their evaluation for anticancer activity provides insights into the potential therapeutic applications of these compounds. Such studies are foundational in the search for new cancer treatments (Vellaiswamy & Ramaswamy, 2017).
Nematicidal Agents
Novel methylene-bis-thiazolidinone derivatives have been synthesized and assessed for their nematicidal efficacy. This research opens up possibilities for using such compounds in agricultural applications to control nematode pests (Srinivas et al., 2008).
Propriétés
IUPAC Name |
(5Z)-3-[(4-methoxyphenyl)methyl]-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S2/c1-21-14-4-2-13(3-5-14)11-19-16(20)15(23-17(19)22)10-12-6-8-18-9-7-12/h2-10H,11H2,1H3/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGAFEIEODXTGX-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=NC=C3)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4558727.png)
![5-[3-chloro-5-methoxy-4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4558743.png)
![N-[2-(4-methoxyphenoxy)-1-methylethyl]methanesulfonamide](/img/structure/B4558749.png)
![5-(3,4-dimethoxyphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4558753.png)

![4-[4-bromo-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4558767.png)
![7-(benzylthio)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4558770.png)
![N-(4-methoxybenzyl)-4-[5-(trichloromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B4558774.png)
![2,2-dibromo-N'-[1-(4-isopropoxyphenyl)ethylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B4558779.png)
![ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-6,8-diphenyl-1,6-dihydropyrrolo[2,3-e]indazole-3-carboxylate](/img/structure/B4558786.png)
![7-[3-(4-morpholinyl)propyl]-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4558790.png)
![3-({[3-(sec-butoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4558797.png)
![4-bromo-5-ethyl-N-[2-(4-morpholinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4558809.png)
![ethyl 4-(1-oxo-3-thioxotetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)benzoate](/img/structure/B4558824.png)